5-Bromoquinoline-8-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoquinoline-8-carbonitrile hydrochloride is a heterocyclic compound with the molecular formula C10H5BrN2·HCl It is a derivative of quinoline, a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinoline-8-carbonitrile hydrochloride typically involves a multi-step processThe reaction conditions often involve the use of hydrogen bromide and sodium nitrite in water at low temperatures, followed by the addition of copper(I) bromide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinoline-8-carbonitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromoquinoline-8-carbonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-8-carbonitrile hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core. The bromine and cyano groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinoline-8-carbonitrile
- 5-Fluoroquinoline-8-carbonitrile
- 5-Iodoquinoline-8-carbonitrile
Uniqueness
5-Bromoquinoline-8-carbonitrile hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H6BrClN2 |
---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
5-bromoquinoline-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H5BrN2.ClH/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10;/h1-5H;1H |
InChI Key |
PTRQOTNSWIYXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.